![molecular formula C17H16N6O4S B5766245 N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5766245.png)
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide, also known as PD173074, is a small-molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. It has been extensively studied for its potential therapeutic applications in various types of cancer.
Mecanismo De Acción
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide binds to the ATP-binding site of FGFR tyrosine kinases and prevents their activation by blocking the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell growth, survival, and angiogenesis.
Biochemical and Physiological Effects:
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also inhibits tumor angiogenesis and metastasis by blocking the activation of FGFR tyrosine kinases. In addition, N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide is a highly selective inhibitor of FGFR tyrosine kinases and does not cross-react with other receptor tyrosine kinases. It is also relatively stable and can be easily synthesized in the laboratory. However, N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has limited solubility in water and requires the use of organic solvents for in vitro and in vivo experiments.
Direcciones Futuras
There are several future directions for the research and development of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide. One direction is to explore its potential therapeutic applications in other types of cancer, such as pancreatic cancer and ovarian cancer. Another direction is to develop more potent and selective inhibitors of FGFR tyrosine kinases based on the structure of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide. Finally, there is a need to investigate the potential side effects and toxicity of N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide in preclinical and clinical studies before it can be used as a therapeutic agent in humans.
Conclusion:
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide is a small-molecule inhibitor of FGFR tyrosine kinases that has shown promising results in preclinical studies for its potential therapeutic applications in various types of cancer. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cell growth, survival, and angiogenesis. While N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has several advantages as a research tool, it also has limitations that need to be addressed in future studies. Overall, N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide represents a promising avenue for the development of new cancer therapies.
Métodos De Síntesis
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-4,6-dimethylquinazoline to form an intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal and paraformaldehyde to yield the final product.
Aplicaciones Científicas De Investigación
N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of FGFR tyrosine kinases, which play a critical role in tumor angiogenesis and metastasis.
Propiedades
IUPAC Name |
1-(4,6-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-10-3-8-15-14(9-10)11(2)19-17(20-15)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCWQCCAMAXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}-4-nitrobenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.